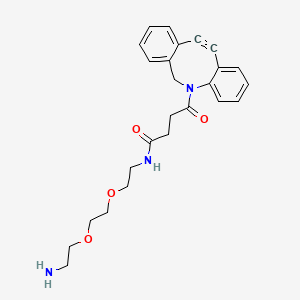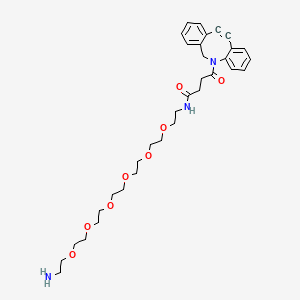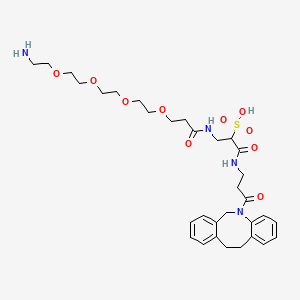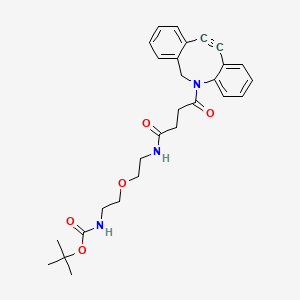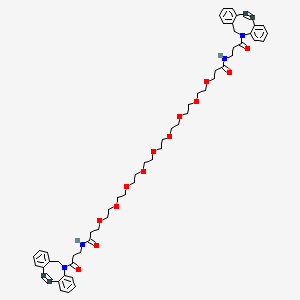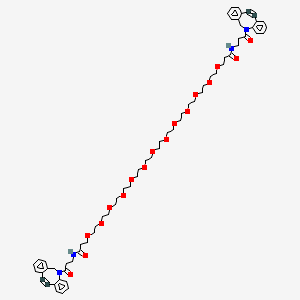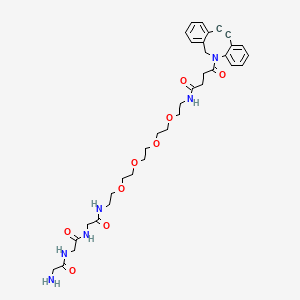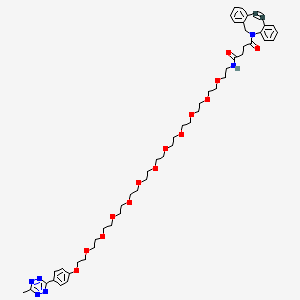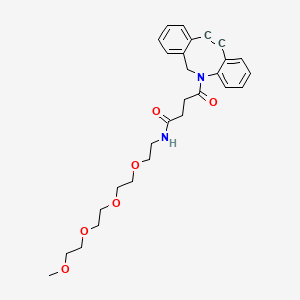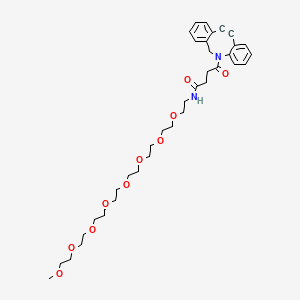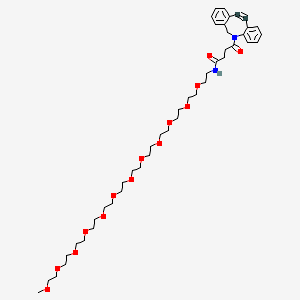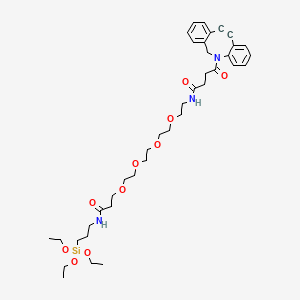
DBCO-PEG4-triethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG4-triethoxysilane is a compound that combines a dibenzocyclooctyne (DBCO) group with a polyethylene glycol (PEG) linker and a triethoxysilane moiety. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules. The DBCO group is known for its high reactivity with azide groups, enabling strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a copper catalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-triethoxysilane typically involves the following steps:
Formation of the PEG Linker: The PEG linker is synthesized by polymerizing ethylene oxide to achieve the desired chain length.
Attachment of the DBCO Group: The DBCO group is attached to the PEG linker through an amide bond formation reaction. This involves reacting the PEG linker with a DBCO-containing carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Triethoxysilane Moiety: The triethoxysilane group is introduced by reacting the PEG-DBCO intermediate with triethoxysilane in the presence of a suitable catalyst, such as a platinum-based catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the PEG linker.
Batch Reactions: Sequential batch reactions to attach the DBCO group and the triethoxysilane moiety.
Purification: Purification steps such as column chromatography and recrystallization to ensure high purity of the final product
化学反应分析
Types of Reactions
DBCO-PEG4-triethoxysilane primarily undergoes click chemistry reactions, specifically SPAAC reactions. These reactions involve the following:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules to form stable triazole linkages without the need for a copper catalyst
Common Reagents and Conditions
Reagents: Azide-containing molecules, solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Conditions: Room temperature or slightly elevated temperatures, typically under inert atmosphere conditions to prevent oxidation
Major Products
科学研究应用
DBCO-PEG4-triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are small molecules designed to selectively degrade target proteins
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags for imaging and tracking studies
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Applied in surface modification processes to improve the properties of materials, such as increasing hydrophilicity or biocompatibility
作用机制
The mechanism of action of DBCO-PEG4-triethoxysilane involves the following steps:
Reaction with Azide Groups: The DBCO group undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages
Targeting Specific Molecules: In the context of PROTACs, the compound targets specific proteins for degradation by linking them to E3 ubiquitin ligases, which tag the proteins for destruction by the proteasome
相似化合物的比较
Similar Compounds
DBCO-PEG4-biotin: Contains a biotin moiety instead of triethoxysilane, used for biotinylation and affinity purification.
DBCO-PEG4-amine: Contains an amine group, used for further functionalization and conjugation reactions.
Uniqueness
DBCO-PEG4-triethoxysilane is unique due to its triethoxysilane moiety, which allows for surface modification and functionalization of materials. This makes it particularly useful in applications requiring surface attachment and modification .
属性
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N3O10Si/c1-4-50-53(51-5-2,52-6-3)31-11-21-40-38(44)20-23-46-25-27-48-29-30-49-28-26-47-24-22-41-37(43)18-19-39(45)42-32-35-14-8-7-12-33(35)16-17-34-13-9-10-15-36(34)42/h7-10,12-15H,4-6,11,18-32H2,1-3H3,(H,40,44)(H,41,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPATRYMIHMPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N3O10Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
